molecular formula C7H14N2 B12111725 Bicyclo[2.2.1]heptane-2,3-diamine

Bicyclo[2.2.1]heptane-2,3-diamine

Cat. No.: B12111725
M. Wt: 126.20 g/mol
InChI Key: ZPKDUFWKBQYUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptane-2,3-diamine: is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a rigid, cage-like structure that includes two amine groups attached to the second and third carbon atoms of the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2,3-diamine typically involves the Diels-Alder reaction, followed by subsequent functional group transformations. One common method includes the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then subjected to hydrogenation and amination to yield the desired diamine .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and amination processes. For example, the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium, followed by amination, can produce the diamine with high yield .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, ionic interactions, and covalent bonding with specific enzymes or receptors. The rigid bicyclic structure of the compound allows for precise spatial orientation, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-2,5-diamine
  • Bicyclo[2.2.1]heptane-2,3-dione
  • Bicyclo[2.2.1]heptane, 2-methyl-

Uniqueness: Bicyclo[2.2.1]heptane-2,3-diamine is unique due to the position of its amine groups, which confer distinct chemical reactivity and binding properties compared to other similar bicyclic compounds. Its rigid structure and specific functional groups make it particularly valuable in applications requiring precise molecular interactions .

Biological Activity

Bicyclo[2.2.1]heptane-2,3-diamine is a bicyclic compound characterized by its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two nitrogen atoms positioned at the 2 and 3 sites of the bicyclic framework, contributing to its distinct reactivity and biological interactions. The molecular formula is C7H14N2C_7H_{14}N_2, and it can be represented structurally as follows:

Bicyclo 2 2 1 heptane 2 3 diamine\text{Bicyclo 2 2 1 heptane 2 3 diamine}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that derivatives of this compound may be developed into effective antimicrobial agents in medicinal chemistry .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, demonstrating its ability to induce apoptosis in cancer cells. In vitro assays have shown that the compound can inhibit the proliferation of several cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is largely attributed to its amino groups, which facilitate interactions with various molecular targets. These interactions can lead to the formation of stable complexes or initiate chemical reactions that are crucial for its antimicrobial and anticancer effects.

  • Antimicrobial Mechanism :
    • This compound interacts with bacterial cell membranes, disrupting their integrity.
    • It may also inhibit key enzymes involved in bacterial metabolism.
  • Anticancer Mechanism :
    • The compound induces apoptosis through the activation of caspase pathways.
    • It modulates the expression of genes involved in cell cycle regulation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Diels-Alder Reaction : This method involves the reaction between a diene and a dienophile to form the bicyclic structure.
  • Reduction Reactions : Starting from bicyclic ketones or amines can yield this compound through reduction processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various derivatives against a panel of bacterial strains, confirming significant antimicrobial properties .
  • Anticancer Research : Another study focused on the compound's effect on breast cancer cells (MCF-7), demonstrating substantial inhibition of cell growth and induction of apoptosis .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,3-diamine

InChI

InChI=1S/C7H14N2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,8-9H2

InChI Key

ZPKDUFWKBQYUAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.